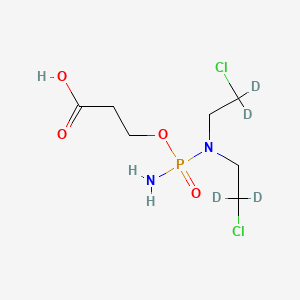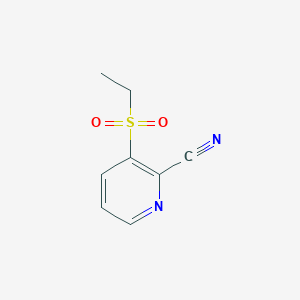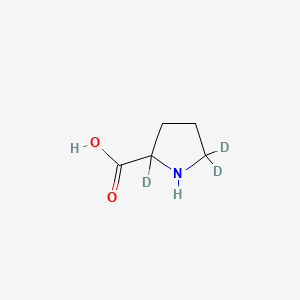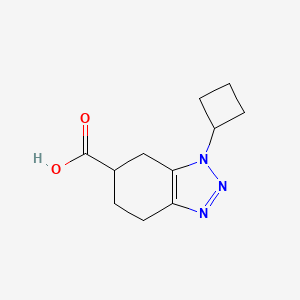
5-(Azidomethyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azidomethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7N7 and a molecular weight of 165.2. This compound is widely used in scientific experiments due to its diverse chemical and biological properties. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 5-aminomethylpyrimidine-2,4-diamine followed by azidation using sodium azide as a precursor of the azide ion . The reaction conditions usually involve maintaining a low temperature to control the reactivity of the azide group.
Industrial Production Methods
Industrial production methods for 5-(azidomethyl)pyrimidine-2,4-diamine are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety measures to handle the azide group, which can be highly reactive and potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azidomethyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Often used in click chemistry for azide-alkyne cycloaddition reactions.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-(Azidomethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in bioorthogonal labeling and functionalization of nucleic acids.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(azidomethyl)pyrimidine-2,4-diamine involves its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition with alkynes. This property makes it useful for labeling and tracking molecules in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminomethylpyrimidine-2,4-diamine: Precursor in the synthesis of 5-(azidomethyl)pyrimidine-2,4-diamine.
5-Bromo-2’-deoxyuridine: Another azide-modified nucleoside used in bioorthogonal labeling.
Uniqueness
This compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable tool in various scientific research applications, including the synthesis of complex molecules and bioorthogonal labeling.
Propiedades
Fórmula molecular |
C5H7N7 |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
5-(azidomethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7N7/c6-4-3(2-10-12-8)1-9-5(7)11-4/h1H,2H2,(H4,6,7,9,11) |
Clave InChI |
PPAKLZRHXFYJNY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)N)N)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


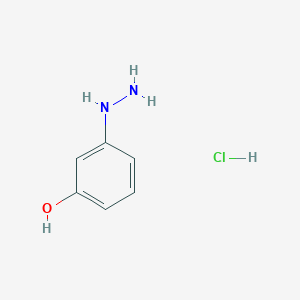

![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
